Cas no 7057-42-3 (1-(α-D-erythro-2-deoxy-pentofuranosyl)-5-trifluoromethyl-1H-pyrimidine-2,4-dione)

1-(α-D-erythro-2-deoxy-pentofuranosyl)-5-trifluoromethyl-1H-pyrimidine-2,4-dione structure
7057-42-3 structure
Product Name:1-(α-D-erythro-2-deoxy-pentofuranosyl)-5-trifluoromethyl-1H-pyrimidine-2,4-dione
CAS No:7057-42-3
MF:C10H11F3N2O5
MW:296.199953317642
CID:975338
PubChem ID:13009878
Update Time:2025-04-19

1-(α-D-erythro-2-deoxy-pentofuranosyl)-5-trifluoromethyl-1H-pyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(α-D-erythro-2-deoxy-pentofuranosyl)-5-trifluoromethyl-1H-pyrimidine-2,4-dione
    • 1-((2S,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
    • 7057-42-3
    • 1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
    • SCHEMBL9151816
    • Inchi: 1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7-/m0/s1
    • InChI Key: VSQQQLOSPVPRAZ-XVMARJQXSA-N
    • SMILES: FC(C1C(NC(N(C=1)[C@@H]1C[C@@H]([C@@H](CO)O1)O)=O)=O)(F)F

Computed Properties

  • Exact Mass: 296.06200
  • Monoisotopic Mass: 296.06200594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 99.1Ų

Experimental Properties

  • PSA: 104.55000
  • LogP: -0.80390
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